4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide
Description
4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide is a nitro-substituted aromatic compound featuring a carboxamide group attached to a 2-methoxyphenyl moiety and a 1H-imidazole ring at positions 3 and 4 of the benzene core, respectively. The imidazole ring, a heterocycle with two nitrogen atoms, may confer hydrogen-bonding or metal-coordination capabilities, suggesting applications in catalysis or medicinal chemistry . While direct pharmacological data for this compound are unavailable, structurally analogous imidazole derivatives are known for antifungal, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
4-imidazol-1-yl-N-(2-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-25-16-5-3-2-4-13(16)19-17(22)12-6-7-14(15(10-12)21(23)24)20-9-8-18-11-20/h2-11H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAZCVFALSCQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 342.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The imidazole ring is known for its ability to chelate metal ions and interact with enzymes, which can modulate their activity. Additionally, the nitro group may play a role in redox reactions, potentially influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds containing imidazole and nitro groups exhibit significant anticancer properties. For instance, a related compound has been shown to inhibit the growth of colorectal cancer cell lines (SW480 and HCT116) with IC values of 2 μM and 0.12 μM, respectively . The mechanism involves the inhibition of Wnt-dependent transcription pathways, which are critical in cancer proliferation.
Antimicrobial Activity
Research into imidazole derivatives has also revealed their effectiveness against various pathogens. For example, imidazole-containing chalcones have demonstrated strong activity against Aspergillus fumigatus, a common fungal pathogen . This suggests that derivatives like this compound may possess similar antimicrobial properties.
Case Studies
Research Findings
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting cell proliferation in vitro, particularly in colorectal cancer models.
- Metabolic Stability : Studies indicate that this compound exhibits higher metabolic stability compared to other reference compounds, suggesting a favorable pharmacokinetic profile for therapeutic applications .
- Potential Side Effects : While promising, further research is necessary to evaluate the safety profile and potential side effects associated with long-term use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide with related compounds from the literature:
Key Observations:
Electronic Effects :
- The target compound’s 3-nitro group creates a highly electron-deficient aromatic ring, contrasting with electron-donating groups (e.g., methoxy in or methyl in ). This difference may enhance electrophilic substitution reactivity or influence binding in biological targets.
- The 2-methoxyphenyl substituent provides moderate electron-donating effects, balancing the nitro group’s electronic withdrawal.
Synthetic Routes :
- The target compound likely requires sequential functionalization (e.g., nitration followed by imidazole coupling), whereas analogues like the benzimidazole derivative in are synthesized via one-pot reductive cyclization.
- Structural confirmation methods (e.g., X-ray crystallography, as in ) are critical for validating the imidazole orientation and nitro positioning, often employing SHELX software .
Biological and Catalytic Potential: The imidazole ring in the target compound may act as a metal-coordinating ligand, akin to the N,O-bidentate group in , enabling applications in catalysis.
Research Findings and Implications
- Reactivity : The nitro group in the target compound could serve as a site for further functionalization (e.g., reduction to an amine) or participate in charge-transfer interactions, as seen in nitroaromatic pharmaceuticals .
- Structural Insights : X-ray crystallography (using tools like ORTEP-3 ) would clarify the spatial arrangement of the imidazole and nitro groups, which are critical for intermolecular interactions.
- Comparative Limitations : Unlike the benzimidazole in , the target compound lacks a fused heterocyclic system, which may reduce thermal stability but enhance synthetic flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
